molecular formula C18H25NOS B10921033 N~2~-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide

N~2~-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide

Cat. No.: B10921033
M. Wt: 303.5 g/mol
InChI Key: PSTIPKZBSBFHSC-UHFFFAOYSA-N
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Description

N~2~-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework. This particular compound features a thiophene ring substituted with an adamantylmethyl group and a carboxamide group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide typically involves the reaction of 1-adamantylmethyl bromide with 4,5-dimethyl-2-thiophenecarboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~2~-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. The adamantylmethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantylmethyl-2-thiophenecarboxamide
  • 4,5-Dimethyl-2-thiophenecarboxamide
  • N-(1-Adamantylmethyl)-2-thiophenecarboxamide

Uniqueness

N~2~-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide is unique due to the presence of both the adamantylmethyl group and the dimethyl-substituted thiophene ring. This combination imparts distinct structural and electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H25NOS

Molecular Weight

303.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C18H25NOS/c1-11-3-16(21-12(11)2)17(20)19-10-18-7-13-4-14(8-18)6-15(5-13)9-18/h3,13-15H,4-10H2,1-2H3,(H,19,20)

InChI Key

PSTIPKZBSBFHSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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